molecular formula C26H29N3O3 B4747869 (3-isopropoxyphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone

(3-isopropoxyphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone

Cat. No. B4747869
M. Wt: 431.5 g/mol
InChI Key: BHAXNSOHSUVDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-isopropoxyphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone, also known as PZM21, is a synthetic compound that has gained significant attention in the field of pharmacology due to its potential as an analgesic drug. PZM21 has been found to have a unique mechanism of action that sets it apart from other opioid drugs, making it a promising candidate for further research and development.

Mechanism of Action

(3-isopropoxyphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone has a unique mechanism of action that sets it apart from other opioid drugs. It is a biased agonist of the mu-opioid receptor, which means that it activates certain signaling pathways while blocking others. This results in pain relief without the negative side effects associated with traditional opioid drugs.
Biochemical and Physiological Effects:
(3-isopropoxyphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone has been found to have several biochemical and physiological effects. It has been shown to provide pain relief without causing respiratory depression, sedation, or addiction. It has also been shown to have a longer duration of action than traditional opioid drugs.

Advantages and Limitations for Lab Experiments

One advantage of using (3-isopropoxyphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone in lab experiments is that it provides pain relief without causing the negative side effects associated with traditional opioid drugs. This makes it a safer and more effective tool for studying pain pathways in animals. One limitation of using (3-isopropoxyphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone in lab experiments is that it has a shorter half-life than traditional opioid drugs, which means that it may need to be administered more frequently.

Future Directions

There are several future directions for research on (3-isopropoxyphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone. One direction is to investigate its potential as an analgesic drug in humans. Another direction is to study its mechanism of action in more detail, in order to better understand how it provides pain relief without causing negative side effects. Additionally, researchers may investigate the potential of combining (3-isopropoxyphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone with other drugs to enhance its analgesic effects.

Scientific Research Applications

(3-isopropoxyphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone has been the subject of several scientific studies, which have investigated its potential as an analgesic drug. One study found that (3-isopropoxyphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone was able to provide pain relief in mice without causing the negative side effects associated with traditional opioid drugs, such as respiratory depression and addiction. Another study found that (3-isopropoxyphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone was able to provide pain relief in monkeys without causing sedation or respiratory depression.

properties

IUPAC Name

(3-propan-2-yloxyphenyl)-[1-[(4-pyrimidin-2-yloxyphenyl)methyl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-19(2)31-24-8-3-6-21(16-24)25(30)22-7-4-15-29(18-22)17-20-9-11-23(12-10-20)32-26-27-13-5-14-28-26/h3,5-6,8-14,16,19,22H,4,7,15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAXNSOHSUVDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Isopropoxyphenyl){1-[4-(pyrimidin-2-yloxy)benzyl]piperidin-3-yl}methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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